molecular formula C17H23N5O4 B1673046 Hemado CAS No. 403842-38-6

Hemado

Cat. No. B1673046
CAS RN: 403842-38-6
M. Wt: 361.4 g/mol
InChI Key: KOCIMZNSNPOGOP-IWCJZZDYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hemado is a high affinity selective A3 agonist . It is also known by its chemical name, 2-(1-Hexynyl)-N-methyladenosine . It has been used in research to study its effects on ischemia-reperfusion injury .


Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the search results. .


Molecular Structure Analysis

This compound has the molecular formula C17H23N5O4 and a molecular weight of 361.4 g/mol . Its structure includes a hexynyl group and a methyladenosine group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 361.4 g/mol . It is soluble to 100 mM in ethanol and to 100 mM in DMSO .

Scientific Research Applications

  • Ambiguity of Big Concepts in Research : Alvesson and Blom (2021) discussed the challenges of using big, ambiguous concepts in organizational studies, which they refer to as "hembigs." These concepts often become overloaded with meanings, making them unwieldy and unclear. This insight is significant in scientific research as it highlights the importance of clarity and precision in concept usage (Alvesson & Blom, 2021).

  • Pharmacological Properties and Health Effects of Hemp : Lim et al. (2021) conducted a scoping review to provide an overview of the current landscape of hemp research, particularly focusing on its health effects and pharmacological properties. They identified evidence suggesting benefits in various conditions and potential activities of hemp derivatives, which is valuable for guiding future research in this area (Lim et al., 2021).

  • Hemp Stalk Surface Microrelief Research : Popov, Utkin, and Barabanova (2022) presented results from their research on the surface of hemp stems, which is crucial for the design of agricultural machinery in hemp farming. This research contributes to the fundamental scientific understanding of the microstructure of hemp fibers (Popov, Utkin, & Barabanova, 2022).

  • Mechanical and Thermal Properties of Hemp Concrete : Adam, Isopescu, and Maxineasa (2022) analyzed how treating hemp stems with sodium hydroxide solution influences the mechanical and thermal behaviors of concrete. This research is significant for developing eco-sustainable construction materials (Adam, Isopescu, & Maxineasa, 2022).

  • Hematologic Research and Statistics : Neuberg (2018) emphasized the ubiquity of statistics in hematology and its importance in the design and interpretation of clinical, laboratory, and animal experiments. This highlights the critical role of statistical analysis in scientific investigations, particularly in the field of hematology (Neuberg, 2018).

  • Key Cultivation Techniques for Hemp : Amaducci et al. (2015) provided a comprehensive overview of hemp cultivation, focusing on traditional and innovative end-use destinations, cultivation systems, and the impact of agronomic factors on hemp yield and quality. This information is crucial for advancing the cultivation and application of hemp (Amaducci et al., 2015).

Future Directions

While specific future directions for Hemado are not detailed in the search results, it has been used in research to study its effects on ischemia-reperfusion injury . This suggests potential future research directions in understanding its therapeutic effects and mechanisms of action.

properties

IUPAC Name

(2R,3R,4S,5R)-2-[2-hex-1-ynyl-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c1-3-4-5-6-7-11-20-15(18-2)12-16(21-11)22(9-19-12)17-14(25)13(24)10(8-23)26-17/h9-10,13-14,17,23-25H,3-5,8H2,1-2H3,(H,18,20,21)/t10-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCIMZNSNPOGOP-IWCJZZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

403842-38-6
Record name HEMADO
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hemado
Reactant of Route 2
Reactant of Route 2
Hemado
Reactant of Route 3
Reactant of Route 3
Hemado
Reactant of Route 4
Hemado
Reactant of Route 5
Reactant of Route 5
Hemado
Reactant of Route 6
Reactant of Route 6
Hemado

Q & A

Q1: What is the primary mechanism of action of 2-(1-Hexynyl)-N-methyladenosine (HEMADO)?

A1: 2-(1-Hexynyl)-N-methyladenosine (this compound) acts as a selective agonist for the adenosine A3 receptor (A3AR) []. This means it binds to A3AR and activates it, mimicking the effects of adenosine at this specific receptor subtype.

Q2: What evidence suggests that this compound exerts its effects through A3AR and not other adenosine receptor subtypes?

A2: Several lines of evidence support the selectivity of this compound for A3AR:

  • Pharmacological Studies: Research using [3H]this compound binding assays demonstrates its high affinity for human A3AR []. Furthermore, functional studies show that this compound effectively competes with other A3AR-selective ligands, indicating binding to the same receptor site [].
  • Differential Expression and Response: Studies comparing lung and skin mast cells revealed that this compound significantly enhanced degranulation only in lung mast cells, which express significantly higher levels of A3AR []. This suggests that the presence and abundance of A3AR correlate with this compound's effects.
  • Inhibition by Pertussis Toxin: The ability of pertussis toxin, a known inhibitor of Gi-coupled receptors like A3AR, to block this compound's effects on lung mast cell degranulation further confirms its action through this receptor subtype [].

Q3: How does this compound impact cellular function, specifically in the context of ischemia-reperfusion injury?

A3: Research on isolated rat hearts subjected to ischemia-reperfusion injury found that this compound administration led to a reduction in the levels of lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB) in coronary flow []. These enzymes are indicative of myocardial cell damage. This protective effect was abolished with the co-administration of 5-hydroxydecanoate, a specific mitochondrial ATP-sensitive potassium channel (mitoKATP) blocker, suggesting that this compound's cardioprotective effects might be mediated, at least in part, by mitoKATP channels [].

Q4: Are there any identified effects of this compound on cellular proliferation?

A4: In vitro studies using rat pulmonary artery and microvascular endothelial cells indicate that this compound, as an A3AR agonist, can influence endothelial cell proliferation []. While the exact mechanisms and the extent of these effects are still under investigation, this finding suggests a potential role of A3AR and this compound in pulmonary vascular remodeling.

Q5: What are the potential implications of this compound's effects on A3AR for therapeutic applications?

A5: While further research is needed, the findings related to this compound's A3AR agonism open avenues for exploring its therapeutic potential in conditions like:

  • Cardioprotection: The observed reduction in cardiac enzyme markers during ischemia-reperfusion injury suggests possible applications in mitigating heart attack damage [].
  • Pulmonary Hypertension: Modulation of endothelial cell proliferation through A3AR targeting by this compound could offer new strategies for managing pulmonary arterial remodeling associated with pulmonary hypertension [].
  • Asthma: The ability of this compound to enhance degranulation of lung mast cells, which are key players in asthma, warrants further investigation into its potential role in asthma exacerbation or treatment [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.